1-Butyl-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-Butyl-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family, which is known for its unique three-dimensional structure. This compound is characterized by a bicyclic framework with an iodine atom and a butyl group attached to the carbon atoms. The bicyclo[1.1.1]pentane scaffold is of significant interest in medicinal chemistry due to its potential as a bioisostere for various functional groups, offering high passive permeability, water solubility, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of [1.1.1]propellane. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives . Another approach involves the reaction of [1.1.1]propellane with iodine to produce 1,3-diiodobicyclo[1.1.1]pentane, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for 1-butyl-3-iodobicyclo[11 the scalability of synthetic routes involving [1.1.1]propellane and radical reactions suggests potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Radical Reactions: The compound can participate in radical reactions, such as radical multicomponent carboamination.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, radical initiators, and nucleophiles. Reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures .
Major Products
Major products formed from these reactions include various 3-substituted bicyclo[1.1.1]pentane derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-Butyl-3-iodobicyclo[1.1.1]pentane has several scientific research applications, including:
Medicinal Chemistry: As a bioisostere for phenyl rings, internal alkynes, and tert-butyl groups, it is used to optimize drug candidates by improving solubility, permeability, and metabolic stability.
Materials Science: The compound’s unique structure makes it useful in the development of molecular rods, rotors, and supramolecular linker units.
Chemical Biology: It is employed in the synthesis of complex molecules for studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-butyl-3-iodobicyclo[1.1.1]pentane is primarily related to its role as a bioisostere. By mimicking the geometry and electronic properties of other functional groups, it can interact with molecular targets in a similar manner. This interaction often involves binding to specific receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-butyl-3-iodobicyclo[1.1.1]pentane include:
1,3-Diiodobicyclo[1.1.1]pentane: A precursor in the synthesis of various bicyclo[1.1.1]pentane derivatives.
1-Azido-3-iodobicyclo[1.1.1]pentane: Used in click chemistry and cycloaddition reactions.
Uniqueness
1-Butyl-3-iodobicyclo[11Its combination of a butyl group and an iodine atom on the bicyclo[1.1.1]pentane scaffold offers unique opportunities for further functionalization and exploration in various scientific fields .
Properties
Molecular Formula |
C9H15I |
---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
1-butyl-3-iodobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C9H15I/c1-2-3-4-8-5-9(10,6-8)7-8/h2-7H2,1H3 |
InChI Key |
TZEOZQJSSQRENN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC12CC(C1)(C2)I |
Origin of Product |
United States |
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